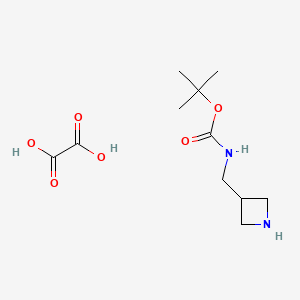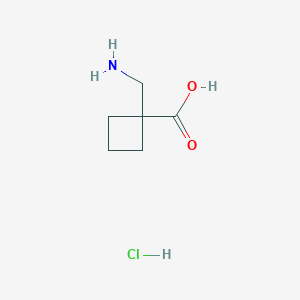![molecular formula C13H14N2O2 B1375387 cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 189348-40-1](/img/structure/B1375387.png)
cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of heterocycle . It is a novel cis-fused heterocycle that has been synthesized for the development of analgesic compounds .
Synthesis Analysis
The synthesis of this compound involves a unique cyclization reaction . This reaction is a part of a broader category of reactions known as the Paal-Knorr Pyrrole Synthesis, which allows the synthesis of N-substituted pyrroles under mild reaction conditions .Molecular Structure Analysis
The molecular formula of this compound is C13H18N2 . It is a complex structure that is part of the broader family of pyrrole compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a unique cyclization reaction . Other reactions that are commonly used in the synthesis of pyrroles include the Paal-Knorr Pyrrole Synthesis and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.3 . It is recommended to be stored at -20°C for maximum recovery .Applications De Recherche Scientifique
Organic Photovoltaics (OPVs)
Compounds similar to the one have been used as electron-deficient units in the construction of conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs). These polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization .
Synthesis of Phenanthrene Derivatives
An efficient approach to cis-bis(boryl)alkenes from various alkynes has been disclosed, which allows for the construction of tetrasubstituted alkenes and phenanthrene derivatives via Suzuki-Miyaura cross-coupling .
Enzymatic Studies
Similar compounds have been studied for their role in enzymatic processes such as the PCB catabolic pathway in bacteria. For example, NAD-dependent cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase catalyzes steps in this pathway .
Light-Promoted Synthesis
A visible light-induced diastereoselective synthesis method using organic photocatalysts has been reported for compounds with a similar structure. This method is noted for its efficiency and environmental friendliness .
Polymer Synthesis
Homopolymers based on thieno[3,4-c]pyrrole-4,6-dione derivatives have been synthesized with high molecular weights through direct CH–CH arylation polymerization. These polymers are highly purified and have potential applications in various fields .
Bulk Heterojunction Solar Cells
Donor–acceptor (D–A) conjugated oligomers incorporating thieno[3,4-c]pyrrole-4,6-dione acceptor units have been synthesized and explored in bulk heterojunction (BHJ) solar cells. These oligomers show promise in photovoltaic applications .
Orientations Futures
Propriétés
IUPAC Name |
(3aS,6aR)-5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2/t10-,11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIKWRVUBLQPO-PHIMTYICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
CAS RN |
189348-40-1 |
Source


|
| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-(phenylmethyl)-, (3aR,6aS)-rel- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B1375313.png)







![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)